molecular formula C16H13ClFNO3 B6024166 3-(4-CHLOROPHENYL)-3-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID

3-(4-CHLOROPHENYL)-3-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID

Cat. No.: B6024166
M. Wt: 321.73 g/mol
InChI Key: HNPARGJXPNLTOF-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-3-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID is a synthetic organic compound that features both chloro and fluoro substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-3-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. One common route might include:

    Formation of the Amide Bond: Reacting 3-fluorobenzoic acid with an appropriate amine to form the amide intermediate.

    Substitution Reaction: Introducing the 4-chlorophenyl group through a substitution reaction, possibly using a chlorinating agent like thionyl chloride.

    Final Assembly: Coupling the intermediate with a propanoic acid derivative under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-3-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions could target the amide bond or the aromatic rings, potentially leading to the formation of amines or reduced aromatic systems.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for 3-(4-CHLOROPHENYL)-3-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-3-(phenylformamido)propanoic acid
  • 3-(4-Fluorophenyl)-3-(phenylformamido)propanoic acid
  • 3-(4-Chlorophenyl)-3-(3-chlorophenylformamido)propanoic acid

Uniqueness

3-(4-CHLOROPHENYL)-3-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID is unique due to the presence of both chloro and fluoro substituents, which can impart distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall behavior in various applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO3/c17-12-6-4-10(5-7-12)14(9-15(20)21)19-16(22)11-2-1-3-13(18)8-11/h1-8,14H,9H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPARGJXPNLTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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